Compound Description: (E)-4-((5-bromo-2-hydroxy-3-methoxybenzylidene)amino)-N-(pyridin-2-yl)benzenesulfonamide is a precursor used in the synthesis of zinc(II) phthalocyanine complexes with potential applications in photodynamic therapy due to their good solubility and photochemical properties. [, ]
Relevance: This compound, like 3-bromo-4-methoxy-N-{2-[(4-methylbenzyl)thio]ethyl}benzenesulfonamide, contains a benzenesulfonamide core with a bromo substituent at the meta position and a methoxy group at the para position. The presence of these shared functional groups highlights a direct structural relationship between the two compounds. [, ]
Compound Description: (E)-4-((5-bromo-2-(3,4-dicyanophenoxy)-3-methoxybenzylidene)amino)-N-(pyridin-2-yl)benzenesulfonamide is another precursor employed in the synthesis of zinc(II) phthalocyanine complexes. [, ]
Relevance: This compound shares a high degree of structural similarity with 3-bromo-4-methoxy-N-{2-[(4-methylbenzyl)thio]ethyl}benzenesulfonamide. Both compounds possess the characteristic benzenesulfonamide core with a bromo substituent at the meta position and a methoxy group at the para position, establishing a clear structural connection. [, ]
Compound Description: This zinc(II) phthalocyanine complex, synthesized from (E)-4-((5-bromo-2-hydroxy-3-methoxybenzylidene)amino)-N-(pyridin-2-yl)benzenesulfonamide and (E)-4-((5-bromo-2-(3,4-dicyanophenoxy)-3-methoxybenzylidene)amino)-N-(pyridin-2-yl)benzenesulfonamide, exhibits promising photophysical and photochemical properties, including good solubility, fluorescence, and singlet oxygen production, making it a potential photosensitizer for photodynamic therapy applications. [, ]
Relevance: This complex incorporates four units of the related compounds mentioned above, which share the benzenesulfonamide core, bromo substituent, and methoxy group with 3-bromo-4-methoxy-N-{2-[(4-methylbenzyl)thio]ethyl}benzenesulfonamide. This structural similarity links the complex to the target compound. [, ]
Compound Description: This compound, denoted as HL1, is a Schiff base ligand used to synthesize a dinuclear Zn(II) compound, [Zn2L1(OAc)3(MeOH)], which demonstrates excellent catalytic activity in converting 3,5-di-tert-butylcatechol to 3,5-di-tert-butylbenzoquinone and phosphatase-like activity in converting the disodium salt of (4-nitrophenyl) phosphate hexahydrate to p-nitrophenolate. []
Relevance: HL1 and 3-bromo-4-methoxy-N-{2-[(4-methylbenzyl)thio]ethyl}benzenesulfonamide both feature a bromo substituent at the meta position and a methoxy group at the para position relative to a central functional group. While HL1 utilizes a phenol core, the target compound features a benzenesulfonamide core. Despite this difference, the presence of identical substituents in similar positions highlights a structural relationship between the two compounds. []
Compound Description: This compound serves as an intermediate in the synthesis of a novel CCR5 antagonist. CCR5 antagonists are of interest as potential drug candidates for the prevention of human HIV-1 infection. []
Relevance: This compound belongs to the methylbenzenesulfonamide class, similar to 3-bromo-4-methoxy-N-{2-[(4-methylbenzyl)thio]ethyl}benzenesulfonamide. The common benzenesulfonamide core and the presence of a methyl group on the benzene ring establish their structural relationship. []
Compound Description: This compound acts as an intermediate in the synthesis of a novel CCR5 antagonist. []
Relevance: While not directly a sulfonamide, this compound serves as a synthetic building block for a related methylbenzenesulfonamide, further connecting it to 3-bromo-4-methoxy-N-{2-[(4-methylbenzyl)thio]ethyl}benzenesulfonamide. []
Compound Description: This novel compound, synthesized from 4-methyl-N-ethyl-N-(piperidin-4-yl)benzenesulfonamide and 4-bromo-1-((4-chlorobenzyl)oxy)-2-(bromomethyl)benzene, is a potential candidate compound for drug development and exhibits biological activity. []
Relevance: This compound is directly derived from two methylbenzenesulfonamide intermediates and thus shares the same benzenesulfonamide core with 3-bromo-4-methoxy-N-{2-[(4-methylbenzyl)thio]ethyl}benzenesulfonamide, signifying a strong structural link. []
Compound Description: (R)-5-bromo-N-(1-ethyl-4-methylhexahydro-1H-1,4-diazepin-6-yl)-2-methoxy-6-methylaminopyridine-3-carboxamide is a potent dopamine D2 and D3 and serotonin-3 (5-HT3) receptors antagonist currently under investigation as a broad antiemetic agent. [, , , ]
Relevance: The structural similarity with 3-bromo-4-methoxy-N-{2-[(4-methylbenzyl)thio]ethyl}benzenesulfonamide lies in the shared presence of a bromo substituent and a methoxy group. While the core structures differ - a pyridine carboxamide in (R)-5-bromo-N-(1-ethyl-4-methylhexahydro-1H-1,4-diazepin-6-yl)-2-methoxy-6-methylaminopyridine-3-carboxamide and a benzenesulfonamide in the target compound - the presence of these identical substituents suggests a potential relationship in terms of their chemical properties or biological activity. [, , , ]
Compound Description: This compound is a key intermediate in the synthesis of (R)-5-bromo-N-(1-ethyl-4-methylhexahydro-1H-1,4-diazepin-6-yl)-2-methoxy-6-methylaminopyridine-3-carboxamide. [, ]
Relevance: Similar to (R)-5-bromo-N-(1-ethyl-4-methylhexahydro-1H-1,4-diazepin-6-yl)-2-methoxy-6-methylaminopyridine-3-carboxamide, this compound contains both a bromo substituent and a methoxy group, potentially linking it to 3-bromo-4-methoxy-N-{2-[(4-methylbenzyl)thio]ethyl}benzenesulfonamide despite the difference in their core structures. [, ]
Compound Description: ATC0065 is a potent and orally active MCH receptor 1 (MCHR1) antagonist. [] MCHR1 antagonists are being investigated for potential anxiolytic and antidepressant activity.
Relevance: While this compound lacks a sulfonamide moiety, its structural resemblance to 3-bromo-4-methoxy-N-{2-[(4-methylbenzyl)thio]ethyl}benzenesulfonamide lies in the presence of a bromo substituent attached to an aromatic ring. This common feature suggests a potential relationship in terms of their chemical properties or biological activity, particularly considering the role of halogens in influencing drug-receptor interactions. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.